molecular formula C21H20N2O B13011076 (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol

(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol

Cat. No.: B13011076
M. Wt: 316.4 g/mol
InChI Key: NUNCQQSBXVXKKB-UHFFFAOYSA-N
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Description

(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol is a complex organic compound that features a quinoline derivative linked to a pyridine ring and a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and perform a series of reactions to introduce the pyridine and phenylmethanol groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme interactions and as a probe for understanding biological pathways. Its ability to interact with specific proteins makes it a valuable tool for researchers.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.

Mechanism of Action

The mechanism of action of (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol shares similarities with other quinoline and pyridine derivatives.
  • Compounds such as (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)methanol and (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)ethanol are structurally related.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]-phenylmethanol

InChI

InChI=1S/C21H20N2O/c24-21(17-8-2-1-3-9-17)18-12-13-20(22-15-18)23-14-6-10-16-7-4-5-11-19(16)23/h1-5,7-9,11-13,15,21,24H,6,10,14H2

InChI Key

NUNCQQSBXVXKKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)C(C4=CC=CC=C4)O

Origin of Product

United States

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